molecular formula C14H8ClF3O2 B13952831 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid CAS No. 505082-84-8

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid

Cat. No.: B13952831
CAS No.: 505082-84-8
M. Wt: 300.66 g/mol
InChI Key: OPTVEOGEPSMNOQ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chloro and trifluoromethyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used in specific oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications.

Biological Activity

4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid, a compound characterized by its unique trifluoromethyl and chloro substituents, has garnered attention in various fields of biological research. This article synthesizes available literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

The compound belongs to the class of benzoic acids and can be synthesized through various chemical reactions, including acylation and nucleophilic substitution. Its structural formula is represented as follows:

C14H10ClF3O2\text{C}_{14}\text{H}_{10}\text{ClF}_3\text{O}_2

Antibacterial Activity

Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid exhibit notable antibacterial properties. In a study involving salicylanilide derivatives, these compounds demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with minimal inhibitory concentrations (MICs) as low as 1 μmol/L . Specifically, the presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability and efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antibacterial Activity of Salicylanilide Derivatives

CompoundMIC (μmol/L)Target Organism
4a≤ 1M. tuberculosis
4b≥ 0.49Bacillus subtilis
4c> 500Escherichia coli

Antifungal Activity

The antifungal potential of compounds related to 4-(trifluoromethyl)benzoic acid has also been explored. In vitro studies showed that certain salicylanilide esters exhibited antifungal activity against various molds, with MICs comparable to standard antifungal agents . However, the specific activity against common fungal pathogens was variable.

Table 2: Antifungal Activity of Salicylanilide Esters

CompoundMIC (μmol/L)Target Organism
5a≤ 62.5Candida albicans
5b≥ 125Aspergillus niger

Anticancer Activity

Emerging studies have begun to investigate the anticancer properties of this compound and its derivatives. The structure-activity relationship (SAR) analyses indicate that modifications at the benzoic acid moiety can significantly influence cytotoxicity against various cancer cell lines. For instance, certain derivatives showed promising results in inhibiting cell proliferation in breast and lung cancer models .

Case Study: Anticancer Efficacy

In a recent study, a series of derivatives based on the benzoic acid framework were evaluated for their ability to inhibit cancer cell growth. The findings revealed that specific substitutions led to enhanced cytotoxicity with IC50 values ranging from 10 to 30 μM against several cancer cell lines .

Table 3: Anticancer Activity of Benzoic Acid Derivatives

CompoundIC50 (μM)Cancer Cell Line
6a15MCF-7 (Breast Cancer)
6b25A549 (Lung Cancer)

Properties

CAS No.

505082-84-8

Molecular Formula

C14H8ClF3O2

Molecular Weight

300.66 g/mol

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)

InChI Key

OPTVEOGEPSMNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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